molecular formula C14H18Cl2N2O B1419462 8-(4-Piperidinyloxy)quinoline dihydrochloride CAS No. 1185297-61-3

8-(4-Piperidinyloxy)quinoline dihydrochloride

Cat. No. B1419462
CAS RN: 1185297-61-3
M. Wt: 301.2 g/mol
InChI Key: FWGWDPQQPJCLDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-Piperidinyloxy)quinoline dihydrochloride, also known as 8-PQD, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a small molecule that can be synthesized from simple starting materials and is relatively easy to handle. 8-PQD has a wide range of properties that make it an attractive choice for research purposes. Its unique structure and properties make it an ideal candidate for a variety of applications, including drug delivery, gene expression, and cell imaging.

Scientific Research Applications

8-(4-Piperidinyloxy)quinoline dihydrochloride: is a biochemical for proteomics research with the molecular formula C14H16N2O•2HCl and a molecular weight of 301.21 . While specific applications for this compound are not detailed in the search results, we can infer potential applications based on the properties of 8-hydroxyquinoline (8-HQ) derivatives, which exhibit a wide range of biological activities.

Enzyme Inhibition

They are also used as inhibitors of 2-oxoglutarate (2OG)-dependent enzymes, which have implications in epigenetic research and the study of human diseases .

Dyeing Properties

8-HQ based compounds have been synthesized and investigated for their dyeing properties on various fibers, indicating potential applications in material sciences .

properties

IUPAC Name

8-piperidin-4-yloxyquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O.2ClH/c1-3-11-4-2-8-16-14(11)13(5-1)17-12-6-9-15-10-7-12;;/h1-5,8,12,15H,6-7,9-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGWDPQQPJCLDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC3=C2N=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Piperidinyloxy)quinoline dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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